molecular formula C12H7BrF3N B1444551 3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine CAS No. 675590-01-9

3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine

Cat. No. B1444551
CAS RN: 675590-01-9
M. Wt: 302.09 g/mol
InChI Key: RHTHQKSQZWMKTH-UHFFFAOYSA-N
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Description

“3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine” is a chemical compound with the molecular formula C12H7BrF3N . It is a solid substance .


Synthesis Analysis

This compound can be prepared from iodobromopyridine by iodide displacement with in situ generated (trifluoromethyl)copper .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring attached to a phenyl ring via a carbon atom. The phenyl ring carries a trifluoromethyl group, and the pyridine ring carries a bromo group .


Chemical Reactions Analysis

The compound is used as an intermediate in the synthesis of several crop-protection products . The trifluoromethyl group and the pyridine moiety are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Physical And Chemical Properties Analysis

The compound is a white to light yellow crystal powder . It has a molecular weight of 302.0898896 . The empirical formula is C7H4BrF3O .

Scientific Research Applications

Agrochemicals

3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine: is a key structural motif in the synthesis of agrochemicals. Its derivatives, particularly those containing the trifluoromethylpyridine (TFMP) moiety, are extensively used in crop protection. The introduction of TFMP derivatives has led to the development of over 20 new agrochemicals with ISO common names. These compounds are primarily utilized for their pest-repellent properties, offering a robust defense against a variety of crop pests .

Pharmaceuticals

In the pharmaceutical industry, TFMP derivatives have been incorporated into several drugs. Currently, five pharmaceutical products containing the TFMP group have received market approval. The unique physicochemical properties of the fluorine atom combined with the pyridine ring contribute to the biological activities of these drugs .

Veterinary Medicine

Similar to their use in human pharmaceuticals, TFMP derivatives are also employed in veterinary medicine. Two veterinary products featuring the TFMP structure have been approved for market use. These products play a crucial role in animal healthcare, providing treatments for various conditions .

Synthesis of Fluorinated Compounds

The compound serves as an intermediate in the synthesis of fluorinated organic chemicals, which are increasingly important in scientific research. The presence of fluorine atoms significantly affects the biological activity and physical properties of these compounds, making them valuable in multiple research applications .

Fungicidal Activity

TFMP-substituted pyridine derivatives have demonstrated higher fungicidal activity compared to other derivatives. This makes them particularly useful in the development of new fungicides that can offer more effective protection against fungal pathogens .

Building Blocks for Condensation Reactions

The compound is also used as a building block in condensation reactions. These reactions are fundamental in creating complex molecules for various applications, including the synthesis of more advanced pharmaceuticals and agrochemicals .

Vapor-Phase Reactions

TFMP derivatives are involved in vapor-phase reactions, which are critical in the production of certain agrochemicals and pharmaceuticals. These reactions allow for the creation of compounds with specific desired properties .

Development of Functional Materials

The research into TFMP derivatives extends beyond agrochemicals and pharmaceuticals into the realm of functional materials. The unique characteristics of these compounds contribute to advances in material sciences, leading to the creation of materials with novel properties .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Future Directions

Trifluoromethylpyridine (TFMP) and its derivatives, including “3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine”, are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

3-bromo-5-[4-(trifluoromethyl)phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrF3N/c13-11-5-9(6-17-7-11)8-1-3-10(4-2-8)12(14,15)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTHQKSQZWMKTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CN=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60735028
Record name 3-Bromo-5-[4-(trifluoromethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

675590-01-9
Record name 3-Bromo-5-[4-(trifluoromethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared according to the procedure described in Example 1, Step 10, using 3,5-dibromo-pyridine and 4-(trifluoromethyl)-phenylboronic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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